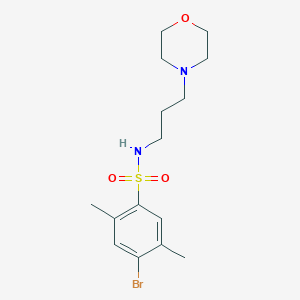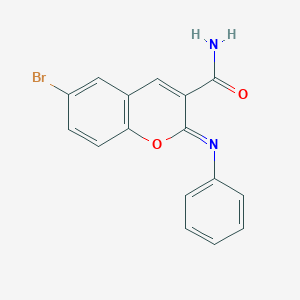
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, temperature, pressure, and other factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, selectivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, refractive index, optical rotation, etc., as well as chemical properties like acidity/basicity, stability, etc.Aplicaciones Científicas De Investigación
1. Novel Synthesis Methods
- The compound has been utilized in the microwave-assisted synthesis of novel pyrimidine derivatives, highlighting its role in promoting cleaner reaction conditions and enhancing chemical yield. The synthesis process leverages the compound's reactivity, demonstrating its significance in the synthesis of compounds with potential analgesic properties (Chaudhary et al., 2012).
2. Biological Activity Investigation
- The compound has been used in the synthesis of a series of pyrimidine derivatives, which were then screened for their anti-inflammatory properties in vivo. This indicates the compound's utility in the development of potential anti-inflammatory agents, showcasing its importance in therapeutic applications (Chaydhary et al., 2015).
3. G Protein-Coupled Receptor (GPR35) Studies
- 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a compound closely related to the one , has been developed in a tritium-labeled form and utilized as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This highlights the compound's application in advanced biochemical studies and receptor research (Thimm et al., 2013).
4. Chemical Reaction Studies
- Studies involving chromone-3-carboxamides reacting with cyanothioacetamide show the compound's application in chemical reaction research, offering insights into the behavior of similar chemical structures under specific reaction conditions (Kornev et al., 2019).
5. Eco-friendly Synthesis Approach
- The compound has been used in developing an eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamides, underlining its significance in green chemistry and sustainable synthesis methods (Proença et al., 2008).
6. Molecular Structure and Pharmacological Investigations
- The compound's derivatives have been synthesized and analyzed for their molecular structure, contributing to the understanding of their physicochemical properties and potential pharmacological applications (Reis et al., 2013).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, handling precautions, etc.
Direcciones Futuras
This involves a discussion of potential future research directions, such as new synthetic routes, applications, modifications to improve its properties, etc.
Propiedades
IUPAC Name |
6-bromo-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-11-6-7-14-10(8-11)9-13(15(18)20)16(21-14)19-12-4-2-1-3-5-12/h1-9H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILVUNUNXDGMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(phenylimino)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

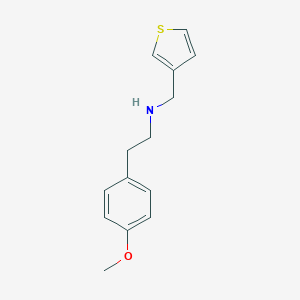
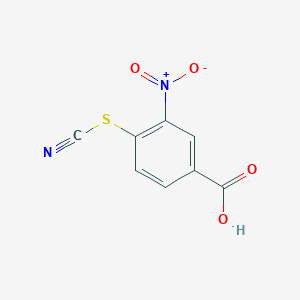
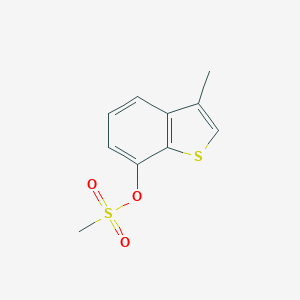
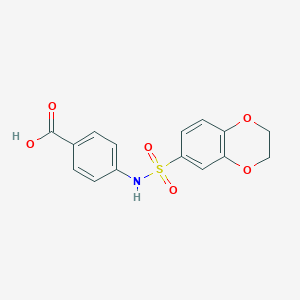
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
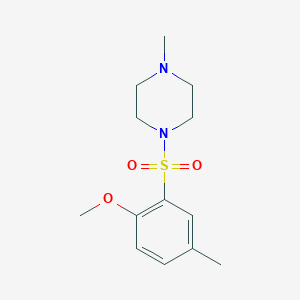
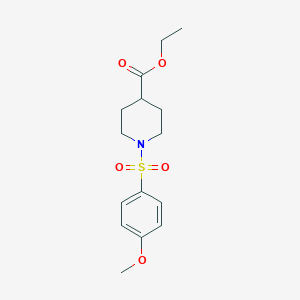
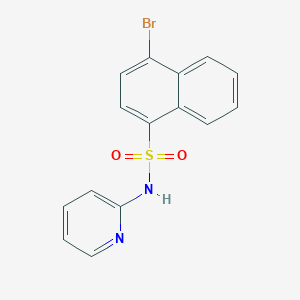
amine](/img/structure/B511356.png)
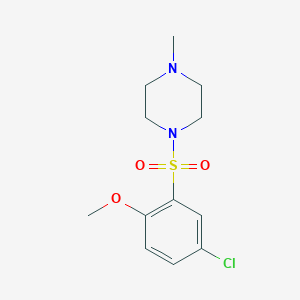
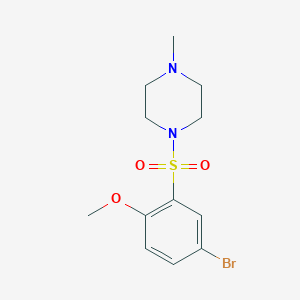
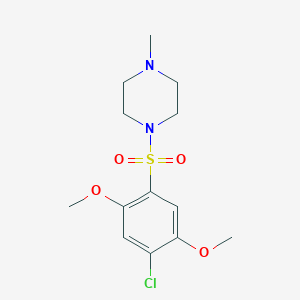
amine](/img/structure/B511365.png)
